Fmoc-Lys(Boc)-Lys(Boc)-OH structure and synthesis
Fmoc-Lys(Boc)-Lys(Boc)-OH structure and synthesis
Technical Guide: Fmoc-Lys(Boc)-Lys(Boc)-OH Structure and Synthesis
Executive Summary
Fmoc-Lys(Boc)-Lys(Boc)-OH is a fully protected dipeptide fragment widely utilized in convergent peptide synthesis, dendrimer construction, and the development of branched biomaterials. Its structural significance lies in its orthogonal protection scheme : the N-terminus is protected by the base-labile Fmoc group, while the lysine side chains are protected by acid-labile Boc groups. This configuration allows for the selective extension of the peptide chain at the N-terminus or the C-terminus without disturbing the side-chain protection, provided the correct cleavage conditions are employed.
This guide details the synthesis of this dipeptide using 2-Chlorotrityl Chloride (2-CTC) resin , a method chosen for its ability to yield the free carboxylic acid C-terminus while retaining the acid-sensitive Boc side chains—a feat impossible with standard Wang resin protocols.
Part 1: Structural Analysis & Orthogonality
The utility of Fmoc-Lys(Boc)-Lys(Boc)-OH rests on the chemical orthogonality of its protecting groups. A clear understanding of these sensitivities is required to prevent premature deprotection.
| Functional Group | Protection | Deprotection Condition | Stability |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base: 20% Piperidine in DMF | Stable to Acid (TFA, HCl) | |
| Boc (tert-Butyloxycarbonyl) | Strong Acid: >50% TFA | Stable to Base (Piperidine) | |
| C-Terminus | Free Acid (post-cleavage) | N/A | Reactive for subsequent coupling |
Molecular Specifications:
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Formula:
(Approximate, dependent on exact ionization state) -
Molecular Weight: ~696.8 g/mol
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Solubility: Soluble in DMF, DMSO, DCM; sparingly soluble in water.
Part 2: Synthesis Strategy (The 2-CTC Route)
Why 2-CTC? Standard resins like Wang require 95% TFA for cleavage, which would simultaneously remove the Boc groups, yielding H-Lys-Lys-OH. The 2-CTC resin is "hyper-acid-labile," allowing cleavage of the peptide from the resin using only 1% TFA in DCM . This mild condition liberates the C-terminal acid but leaves the Boc groups intact.
Visual Workflow: 2-CTC Synthesis
Caption: Synthesis of side-chain protected dipeptide using hyper-acid-labile 2-CTC resin strategy.
Part 3: Detailed Experimental Protocol
Reagents Required:
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2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
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N,N-Diisopropylethylamine (DIEA)
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Dichloromethane (DCM) (Anhydrous)
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HBTU or HATU (Coupling reagent)
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Methanol (MeOH)
Step 1: Resin Loading (The Critical Anchor)
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Weigh 1.0 g of 2-CTC resin into a fritted synthesis vessel.
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Swell resin in 10 mL DCM for 20 minutes; drain.
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Dissolve 1.2 eq (relative to resin loading) of Fmoc-Lys(Boc)-OH in 10 mL DCM .
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Add 4.0 eq of DIEA .
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Add the solution to the resin and shake for 2 hours at room temperature.
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Expert Note: Do not use DMF for loading 2-CTC resin if possible; DCM promotes better substitution on this specific matrix.
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Step 2: Capping Unreacted Sites
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Add 1 mL of Methanol (MeOH) and 2 mL of DIEA to the reaction mixture (do not drain yet) and shake for 20 minutes .
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Mechanism:[13] Methanol reacts with remaining chloride sites to form a stable ether, preventing truncated sequences later.
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Drain and wash resin: 3x DCM, 3x DMF.
Step 3: Fmoc Deprotection
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Add 20% Piperidine in DMF (10 mL). Shake for 5 minutes; drain.
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Add fresh 20% Piperidine in DMF (10 mL). Shake for 15 minutes; drain.
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Wash resin: 3x DMF, 3x DCM, 3x DMF.
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QC Check: Perform a Kaiser test (ninhydrin). The beads should turn blue (positive for free amine).
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Step 4: Peptide Coupling (Second Lysine)
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Dissolve 3.0 eq of Fmoc-Lys(Boc)-OH and 2.9 eq of HBTU in minimal DMF.
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Add 6.0 eq of DIEA to activate the amino acid.
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Immediately add to the resin. Shake for 1–2 hours .
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Drain and wash: 3x DMF, 3x DCM.
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QC Check: Kaiser test should be yellow/colorless (negative for free amine).
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Step 5: Mild Cleavage (Retaining Boc)
This is the most sensitive step.
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Prepare Cleavage Cocktail: 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.
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Note: TIS acts as a scavenger, though less critical here than in full deprotection.
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Wash resin thoroughly with DCM (remove all traces of DMF).
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Add 10 mL Cleavage Cocktail. Shake for 2 minutes .
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Filter the solution immediately into a flask containing 2 mL Pyridine (or 10% pyridine in MeOH).
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Reasoning: Pyridine neutralizes the TFA immediately, preventing the acid from degrading the Boc groups over time.
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Repeat cleavage 3–4 times.
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Combine filtrates and concentrate under reduced pressure (Rotavap). Do not heat above 30°C.
Step 6: Isolation
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Precipitate the concentrated oil in cold Water or Ether/Hexane (depending on solubility preferences; water precipitation often works well for Fmoc-protected fragments).
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Centrifuge/filter and dry under high vacuum.
Part 4: Quality Control & Validation
To ensure the integrity of the Fmoc-Lys(Boc)-Lys(Boc)-OH product, the following analytical methods are mandatory.
| Method | Parameter | Acceptance Criteria |
| HPLC | Purity | >95% Area under curve (214 nm & 254 nm) |
| ESI-MS | Identity | |
| H-NMR | Structure | Presence of Fmoc aromatic protons (7.3–7.8 ppm) and distinct Boc t-butyl singlets (~1.4 ppm). |
Common Failure Modes:
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Loss of Boc: Indicated by Mass Spec peaks at [M-100] or [M-200]. Cause: Cleavage time too long or insufficient neutralization with pyridine.
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Incomplete Coupling: Presence of Fmoc-Lys(Boc)-OH monomer in HPLC. Cause: Insufficient activation or wet solvents.
Part 5: Applications in Drug Development
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Convergent Synthesis: This dipeptide serves as a "soft" building block. It can be coupled to a larger peptide segment in solution phase.[14] Once coupled, the Fmoc can be removed to continue growth, or the Boc groups removed to attach payloads (drugs/dyes).
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Dendrimers: Lysine branching is fundamental to dendrimer chemistry. This dipeptide provides a pre-formed generation unit.
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ADC Linkers: While Citrulline-Valine is common, Lys-Lys motifs are investigated for specific lysosomal protease sensitivity in Antibody-Drug Conjugates.
References
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Barlos, K., et al. (1991).[15] "2-Chlorotrityl chloride resin.[15] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[15] Link
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Bollhagen, R., et al. (1994).[14] "A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin."[14][16] Chemical Communications.[14] Link
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Sigma-Aldrich. "Fmoc-Lys(Boc)-OH Product Specification." Link
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University of California, Irvine (Nowick Lab). "Standard practices for Fmoc-based solid-phase peptide synthesis." Link
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- 6. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
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- 10. Fmoc-Lys(Boc)-PAB-OH, 870487-06-2 | BroadPharm [broadpharm.com]
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- 13. medchemexpress.com [medchemexpress.com]
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